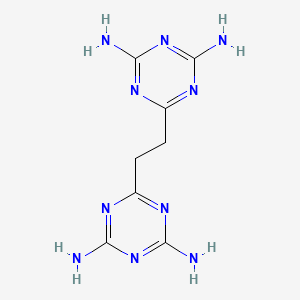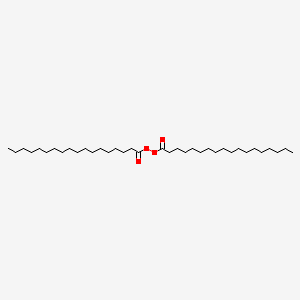
Stearoyl peroxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Stearoyl peroxide is an organic peroxide compound with the chemical formula C18H35O2. It is a white, crystalline solid that is primarily used as an initiator in polymerization reactions and as a bleaching agent. The compound is known for its ability to decompose and release free radicals, making it valuable in various chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: Stearoyl peroxide can be synthesized through the reaction of stearic acid with hydrogen peroxide in the presence of a catalyst. The reaction typically occurs under acidic conditions, with sulfuric acid being a common catalyst. The general reaction is as follows: [ \text{C18H36O2} + \text{H2O2} \rightarrow \text{C18H35O2} + \text{H2O} ]
Industrial Production Methods: In industrial settings, this compound is produced by the esterification of stearic acid with hydrogen peroxide. The process involves heating the reactants to a specific temperature and maintaining the reaction conditions to ensure maximum yield. The product is then purified through crystallization or distillation.
Chemical Reactions Analysis
Types of Reactions: Stearoyl peroxide undergoes various chemical reactions, including:
Oxidation: It can act as an oxidizing agent, converting other compounds into their oxidized forms.
Reduction: Under certain conditions, it can be reduced to stearic acid.
Substitution: It can participate in substitution reactions where one of its oxygen atoms is replaced by another atom or group.
Common Reagents and Conditions:
Oxidation: Common reagents include hydrogen peroxide and oxygen. The reaction typically occurs at elevated temperatures.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Various nucleophiles can be used in substitution reactions, often under acidic or basic conditions.
Major Products Formed:
Oxidation: Products include stearic acid and other oxidized derivatives.
Reduction: The primary product is stearic acid.
Substitution: Products vary depending on the nucleophile used.
Scientific Research Applications
Stearoyl peroxide has a wide range of applications in scientific research:
Chemistry: It is used as an initiator in polymerization reactions, helping to create polymers with specific properties.
Biology: It is studied for its potential effects on biological systems, including its role in lipid peroxidation.
Medicine: Research is ongoing into its potential use as an antimicrobial agent and its effects on cellular processes.
Industry: It is used in the production of plastics, rubbers, and other materials, as well as in bleaching and cleaning products.
Mechanism of Action
The primary mechanism of action of stearoyl peroxide involves the generation of free radicals. When it decomposes, it releases free radicals that can initiate various chemical reactions. These free radicals can interact with other molecules, leading to oxidation, polymerization, and other processes. The molecular targets and pathways involved include lipid membranes, proteins, and nucleic acids, which can be oxidized or modified by the free radicals.
Comparison with Similar Compounds
Benzoyl Peroxide: Another organic peroxide used in polymerization and as an acne treatment.
Hydrogen Peroxide: A common oxidizing agent used in various applications, including disinfection and bleaching.
Lauroyl Peroxide: Used as a polymerization initiator and in bleaching applications.
Uniqueness: Stearoyl peroxide is unique in its specific applications and properties. Compared to benzoyl peroxide, it has a longer carbon chain, which can affect its solubility and reactivity. Its use in lipid peroxidation studies and potential antimicrobial properties also set it apart from other peroxides.
Properties
CAS No. |
3273-75-4 |
|---|---|
Molecular Formula |
C36H70O4 |
Molecular Weight |
566.9 g/mol |
IUPAC Name |
octadecanoyl octadecaneperoxoate |
InChI |
InChI=1S/C36H70O4/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35(37)39-40-36(38)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-34H2,1-2H3 |
InChI Key |
XNTUJOTWIMFEQS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OOC(=O)CCCCCCCCCCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


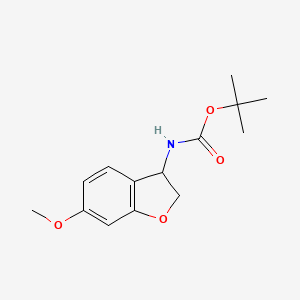
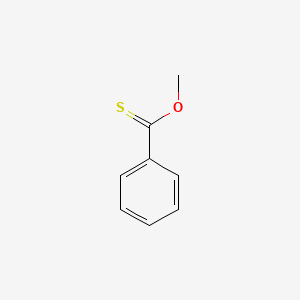
![4H-Benzo[G]thiazolo[5,4-E]indole](/img/structure/B13821350.png)
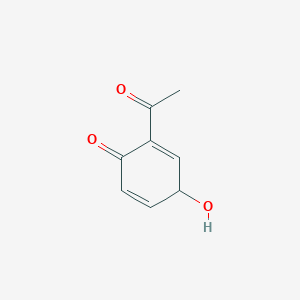
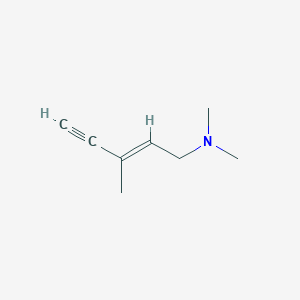
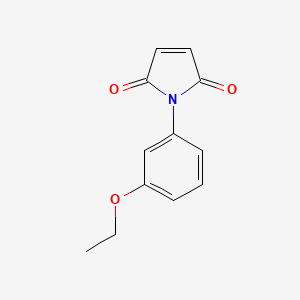
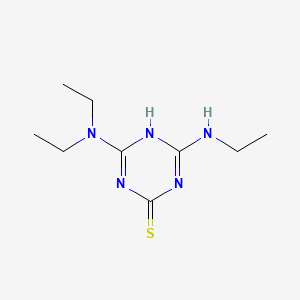

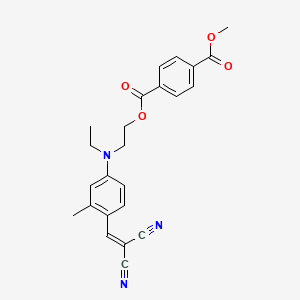
![[2-(5,5-diphenyl-4-propan-2-yl-4H-1,3-oxazol-2-yl)phenyl]-diphenylphosphane](/img/structure/B13821410.png)
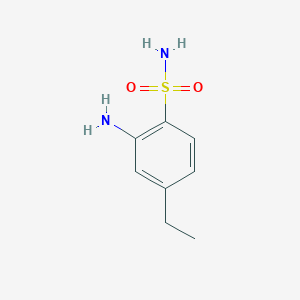
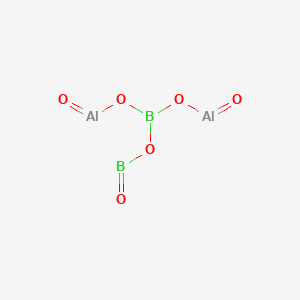
![N-[bis(3-phenylpyridin-2-yl)methylidene]hydroxylamine](/img/structure/B13821421.png)
